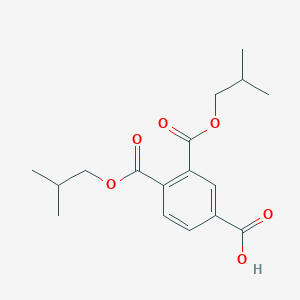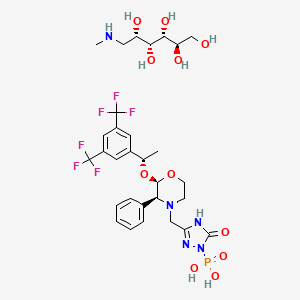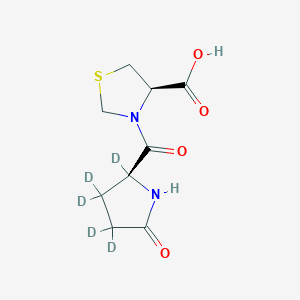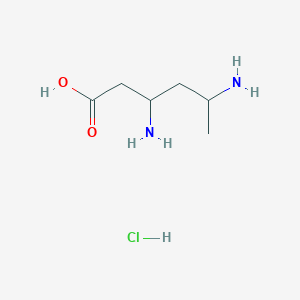
3,5-Diaminohexanoic acid--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-3,5-diaminohexanoic acid hydrochloride is a chiral diamino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-diaminohexanoic acid hydrochloride typically involves the stereoselective reduction of a suitable precursor, such as a keto acid or an amino acid derivative. One common method includes the use of hydrogen chloride gas in solvent-free conditions to achieve the desired hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of (3S,5S)-3,5-diaminohexanoic acid hydrochloride may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5S)-3,5-diaminohexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, sodium borohydride for reductions, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the amino acid backbone.
Wissenschaftliche Forschungsanwendungen
(3S,5S)-3,5-diaminohexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Wirkmechanismus
The mechanism by which (3S,5S)-3,5-diaminohexanoic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The exact molecular targets and pathways are still under investigation, but it is known to interact with various biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,5S)-5-methylmorpholine-3-carboxylic acid hydrochloride
- Cocaine hydrochloride
- Kasugamycin hydrochloride
Uniqueness
(3S,5S)-3,5-diaminohexanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of two amino groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
17132-18-2 |
|---|---|
Molekularformel |
C6H15ClN2O2 |
Molekulargewicht |
182.65 g/mol |
IUPAC-Name |
3,5-diaminohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-4(7)2-5(8)3-6(9)10;/h4-5H,2-3,7-8H2,1H3,(H,9,10);1H |
InChI-Schlüssel |
WOUUIQOAYIHYRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(CC(=O)O)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


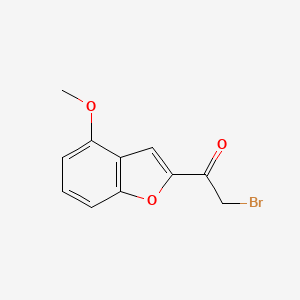
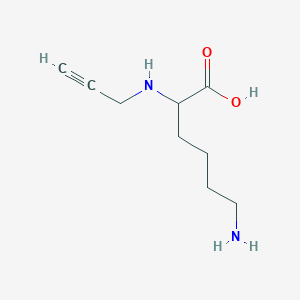
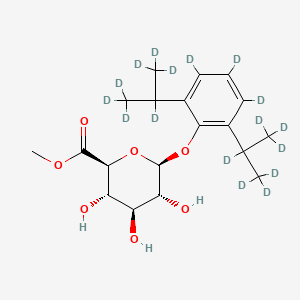






![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)

